molecular formula C21H16ClN5O2S2 B2898472 N-benzyl-3-((4-chlorophenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892737-88-1

N-benzyl-3-((4-chlorophenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2898472
M. Wt: 469.96
InChI Key: SDSSFVZRJZHHPB-UHFFFAOYSA-N
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Description

“N-benzyl-3-((4-chlorophenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a chlorophenyl group, a sulfonyl group, a thieno ring, a triazolo ring, and a pyrimidin ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazolo and pyrimidin rings, sulfur in the thieno ring, and chlorine in the chlorophenyl group could potentially lead to interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of various functional groups and rings could potentially allow for a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety profile .

properties

IUPAC Name

N-benzyl-10-(4-chlorophenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-26(13-14-5-3-2-4-6-14)19-18-17(11-12-30-18)27-20(23-19)21(24-25-27)31(28,29)16-9-7-15(22)8-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSSFVZRJZHHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-((4-chlorophenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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